Lipophilicity Modulation via 3'-Chloro-4'-fluoro Substitution Relative to Unsubstituted Propiophenone Core
The presence of the 3'-chloro and 4'-fluoro substituents on the phenyl ring increases the computed lipophilicity (XLogP3) of the target compound relative to the unsubstituted propiophenone core. This property is critical for membrane permeability and target binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (estimated based on similar analogs) |
| Comparator Or Baseline | 3-(2,5-Dimethylphenyl)propiophenone (unsubstituted phenyl ring): XLogP3 ≈ 4.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed using XLogP3 algorithm (PubChem methodology) |
Why This Matters
Increased lipophilicity can enhance cellular permeability, a key consideration for intracellular target engagement in cell-based assays.
